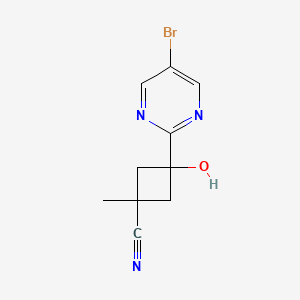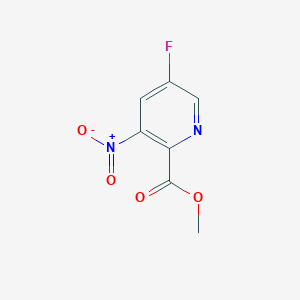
Methyl 5-fluoro-3-nitropicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-fluoro-3-nitropicolinate: is an organic compound that belongs to the class of picolinates It is characterized by the presence of a fluorine atom at the 5th position and a nitro group at the 3rd position on the pyridine ring, with a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-3-nitropicolinate typically involves the nitration of 5-fluoro-2-methylpyridine followed by esterification. The nitration process can be carried out using fuming nitric acid under controlled temperature conditions to introduce the nitro group at the 3rd position. The resulting 5-fluoro-3-nitropyridine is then subjected to esterification using methanol and a suitable acid catalyst to form the methyl ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and esterification steps are carefully monitored to maintain consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-fluoro-3-nitropicolinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Reduction: Methyl 5-amino-3-nitropicolinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-fluoro-3-nitropicolinic acid.
Aplicaciones Científicas De Investigación
Methyl 5-fluoro-3-nitropicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Methyl 5-fluoro-3-nitropicolinate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for further research .
Comparación Con Compuestos Similares
- Methyl 5-fluoro-3-nitrobenzoate
- Methyl 5-chloro-3-nitropicolinate
- Methyl 5-bromo-3-nitropicolinate
Comparison: Methyl 5-fluoro-3-nitropicolinate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications .
Propiedades
Fórmula molecular |
C7H5FN2O4 |
|---|---|
Peso molecular |
200.12 g/mol |
Nombre IUPAC |
methyl 5-fluoro-3-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C7H5FN2O4/c1-14-7(11)6-5(10(12)13)2-4(8)3-9-6/h2-3H,1H3 |
Clave InChI |
QRDFOXJWCLCICO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=N1)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


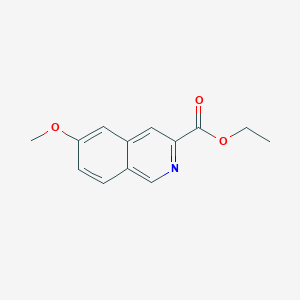
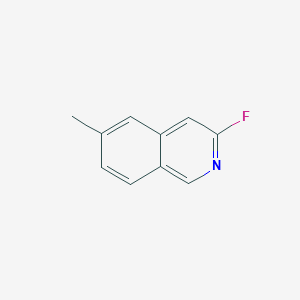

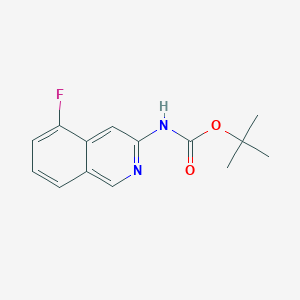
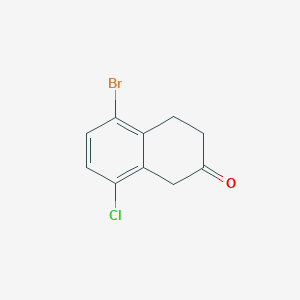
![7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13664209.png)
![2-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13664213.png)

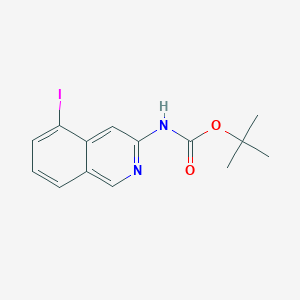
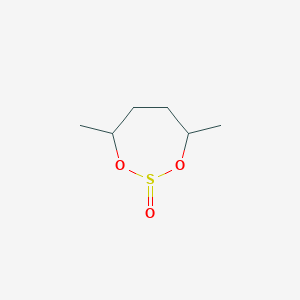

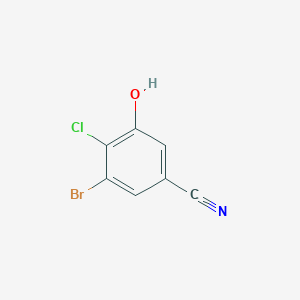
![1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile](/img/structure/B13664263.png)
